![molecular formula C9H15BrN2 B6590333 1-Butyl-3-Vinylimidazolium Bromide CAS No. 1033461-45-8](/img/structure/B6590333.png)
1-Butyl-3-Vinylimidazolium Bromide
Overview
Description
1-Butyl-3-vinylimidazolium bromide is a chemical compound with the molecular formula C9H15BrN2 . It has an average mass of 231.133 Da and a monoisotopic mass of 230.041855 Da . It is also known by other names such as 1H-Imidazolium, 3-butyl-1-ethenyl-, bromide (1:1), 3-Butyl-1-vinyl-1H-imidazol-3-ium bromide, and others .
Synthesis Analysis
This compound can be synthesized through quaternization and free radical polymerization . The resulting polymer can be characterized by Fourier transform infrared (FTIR) spectroscopy, thermogravimetric analysis, and differential scanning calorimetry .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .Chemical Reactions Analysis
This compound has been used in the preparation of crosslinked poly (ionic liquid) with over 200% saturation capacity for iodine uptake from aqueous solutions and the vapour phase . It has also been used in the study of CO2 adsorption .Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.13 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Electrocatalytic Applications
1-Butyl-3-vinylimidazolium bromide ([Bvim][Br]) has been instrumental in the synthesis of nitrogen-doped carbon–Pt nanoparticle hybrids. These hybrids demonstrate remarkable catalytic activity and stability for electrocatalytic oxidation of methanol, hinting at potential applications in fuel cells or electrochemical sensors. The synthesis involves copolymerizing [Bvim][Br] with acrylonitrile, followed by carbonization to yield nitrogen-doped carbon materials and subsequent anion-exchange with Pt precursor to form the nanohybrids (Pan et al., 2012).
Polymer and Material Science
The polymerizable nature of this compound (PIL) has been explored to enhance the physical and mechanical properties of poly(vinyl alcohol) (PVA). Incorporating different content ratios of PIL into PVA significantly improves its electrical and mechanical properties. This has opened avenues for applications in electrical devices, dielectrics, and green manufacturing techniques (Rozik et al., 2021).
Coordination Polymers and Luminescence
1-Butyl-3-methylimidazolium bromide has been used as a reaction medium in the synthesis and crystallization of coordination polymers, which exhibit unique properties like thermal stability and blue emission in the solid state at room temperature. This points to potential applications in materials science, particularly in areas where luminescent materials are of interest (Liao & Huang, 2006).
Mechanism of Action
Target of Action
The primary target of 1-Butyl-3-Vinylimidazolium Bromide is iodine . This compound has been shown to have a high affinity for iodine, making it an efficient receptor for the removal and storage of iodine from both solution and vapor phases .
Mode of Action
This compound interacts with its target through a process known as crosslinking co-polymerisation . This process involves the formation of a crosslinked poly (ionic liquid) that has over 200% saturation capacity for iodine uptake . The compound’s interaction with iodine results in the immobilization of iodine, demonstrating its utility in iodine capture and storage .
Result of Action
The primary result of this compound’s action is the immobilization of iodine . By forming a crosslinked poly (ionic liquid) with a high saturation capacity for iodine uptake, the compound effectively removes and stores iodine from both solution and vapor phases .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the compound’s ability to adsorb CO2 was studied at various temperatures and pressures . It’s worth noting that the compound’s action may also be influenced by the presence of other substances in its environment.
Safety and Hazards
properties
IUPAC Name |
1-butyl-3-ethenylimidazol-1-ium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALVOFYVVOAYPO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)C=C.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1033461-45-8 | |
Details | Compound: Poly(1-butyl-3-vinylimidazolium bromide) | |
Record name | Poly(1-butyl-3-vinylimidazolium bromide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033461-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
231.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34311-90-5 | |
Record name | 1-Butyl-3-vinyl-1H-imidazol-3-ium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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